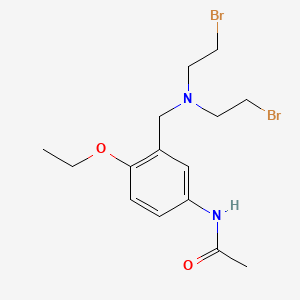

Acetanilide, 3'-((bis(2-bromoethyl)amino)methyl)-4'-ethoxy-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acetanilide, 3’-((bis(2-bromoethyl)amino)methyl)-4’-ethoxy- is a complex organic compound that belongs to the class of acetanilides. This compound is characterized by the presence of an acetanilide core, substituted with a bis(2-bromoethyl)amino group and an ethoxy group. It is used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 3’-((bis(2-bromoethyl)amino)methyl)-4’-ethoxy- typically involves the reaction of acetanilide with bis(2-bromoethyl)amine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

化学反应分析

Nucleophilic Substitution at Bromoethyl Groups

The bis(2-bromoethyl)amino moiety undergoes S<sub>N</sub>2 reactions due to the electrophilic nature of the β-bromine atoms. Bromine acts as a leaving group, enabling substitution with nucleophiles like amines, thiols, or azides.

Mechanism :

-

Bromine’s departure generates a carbocation intermediate, stabilized by the adjacent nitrogen.

-

Nucleophilic attack occurs at the β-carbon, following second-order kinetics .

Hydrolysis of the Acetanilide Group

The acetamide group hydrolyzes under acidic or basic conditions to form 4-ethoxy-3-((bis(2-bromoethyl)amino)methyl)aniline :

C15H21Br2N2O2+H2OH+/OH−C13H19Br2N2O+CH3COOH

Conditions :

Electrophilic Aromatic Substitution (EAS)

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0–5°C | Nitro derivative | Low (<20%) |

| Br<sub>2</sub>/FeBr<sub>3</sub> | RT | Dibrominated product | Minimal (steric effects) |

Note : The electron-donating ethoxy group activates the ring, but the adjacent substituents reduce accessibility .

Dehydrohalogenation of Bromoethyl Groups

Under strong bases (e.g., KOH/EtOH), the compound undergoes elimination to form alkenes:

-CH2CH2BrBase-CH=CH2+HBr

Products :

Biological Alkylation Potential

While not a synthetic reaction, the bromoethyl groups can alkylate biomolecules (e.g., DNA, proteins) via S<sub>N</sub>2 mechanisms , mimicking nitrogen mustards. This property is under investigation for antitumor applications .

Comparative Reactivity with Analogues

科学研究应用

Acetanilide, 3’-((bis(2-bromoethyl)amino)methyl)-4’-ethoxy- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.

作用机制

The mechanism of action of Acetanilide, 3’-((bis(2-bromoethyl)amino)methyl)-4’-ethoxy- involves its interaction with specific molecular targets. The bis(2-bromoethyl)amino group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activity.

相似化合物的比较

Similar Compounds

Acetanilide: The parent compound, used as an analgesic and antipyretic.

N-Phenylacetamide: Another derivative of acetanilide with similar properties.

Bis(2-bromoethyl)amine: A related compound with similar reactivity.

Uniqueness

Acetanilide, 3’-((bis(2-bromoethyl)amino)methyl)-4’-ethoxy- is unique due to the presence of both the bis(2-bromoethyl)amino group and the ethoxy group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler acetanilide derivatives.

生物活性

Acetanilide, 3'-((bis(2-bromoethyl)amino)methyl)-4'-ethoxy- is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of Acetanilide, 3'-((bis(2-bromoethyl)amino)methyl)-4'-ethoxy- includes an acetanilide core with a bis(2-bromoethyl) amino substitution and an ethoxy group at the para position. This structure suggests potential interactions with various biological targets, particularly in the context of medicinal chemistry.

Antimicrobial Properties

Recent studies have indicated that compounds related to acetanilide derivatives exhibit significant antimicrobial activity. For instance, the presence of halogenated groups (like bromo) in the structure can enhance antimicrobial efficacy by disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anticancer Activity

Acetanilide derivatives have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including inhibition of tubulin polymerization and disruption of microtubule dynamics. This can lead to cell cycle arrest and subsequent cell death .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Analgesic | Pain relief through modulation of opioid receptors |

The biological activities of Acetanilide, 3'-((bis(2-bromoethyl)amino)methyl)-4'-ethoxy- can be attributed to its ability to interact with specific biological targets:

- Opioid Receptors : Some studies suggest that acetanilide derivatives may modulate opioid receptor activity, providing analgesic effects through pathways that involve endogenous opioids in the central nervous system .

- Tubulin Inhibition : The compound's structural features may allow it to bind to tubulin, disrupting microtubule formation and leading to mitotic arrest in cancer cells .

Case Studies

A notable case study involved the synthesis and evaluation of various acetanilide derivatives for their anticancer properties. The study demonstrated that compounds with specific substituents exhibited enhanced cytotoxicity against breast cancer cell lines compared to their unsubstituted counterparts. The most potent derivative induced significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays .

Another investigation focused on the analgesic properties of a related acetanilide compound. In animal models, it was shown to significantly reduce pain responses without the severe side effects commonly associated with traditional opioids, indicating a promising therapeutic profile for pain management .

属性

CAS 编号 |

56266-58-1 |

|---|---|

分子式 |

C15H22Br2N2O2 |

分子量 |

422.15 g/mol |

IUPAC 名称 |

N-[3-[[bis(2-bromoethyl)amino]methyl]-4-ethoxyphenyl]acetamide |

InChI |

InChI=1S/C15H22Br2N2O2/c1-3-21-15-5-4-14(18-12(2)20)10-13(15)11-19(8-6-16)9-7-17/h4-5,10H,3,6-9,11H2,1-2H3,(H,18,20) |

InChI 键 |

NORHZSMKLTXYEU-UHFFFAOYSA-N |

规范 SMILES |

CCOC1=C(C=C(C=C1)NC(=O)C)CN(CCBr)CCBr |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。